
butyl 2-amino-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
butyl 2-amino-2-methylpropanoate is an ester derivative of 2-aminoisobutyric acid, a non-proteinogenic amino acid. This compound is known for its unique structural properties and its role in various chemical and biological applications. It is characterized by the presence of an amino group and a butyl ester group attached to the isobutyric acid backbone, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoisobutyric acid butyl ester typically involves the esterification of 2-aminoisobutyric acid. One common method is the reaction of 2-aminoisobutyric acid with butanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-aminoisobutyric acid butyl ester can be achieved through the selective hydroamination of methacrylic acid, followed by esterification with butanol. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the ester with high purity.
Análisis De Reacciones Químicas
Types of Reactions: butyl 2-amino-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-aminoisobutyric acid and butanol in the presence of water and an acid or base catalyst.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions:
Hydrolysis: Typically performed with water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in organic solvents like dichloromethane.
Oxidation/Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.
Major Products:
Hydrolysis: 2-Aminoisobutyric acid and butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation/Reduction: Oxidized or reduced forms of the ester, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
butyl 2-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in peptide synthesis and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-aminoisobutyric acid butyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides, influencing their structure and function. The presence of the butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
2-Aminoisobutyric Acid: The parent compound, lacking the butyl ester group.
2-Methylalanine: Another non-proteinogenic amino acid with similar structural features.
α-Aminoisobutyric Acid: An alternative name for 2-aminoisobutyric acid, highlighting its structural similarity.
Uniqueness: butyl 2-amino-2-methylpropanoate is unique due to the presence of the butyl ester group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and its ability to participate in esterification reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
16252-91-8 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 |
Nombre IUPAC |
butyl 2-amino-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-11-7(10)8(2,3)9/h4-6,9H2,1-3H3 |
Clave InChI |
HUOOUEMRFYTJJU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)(C)N |
SMILES canónico |
CCCCOC(=O)C(C)(C)N |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B1652811.png)
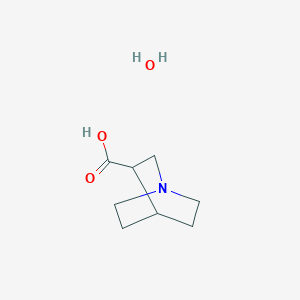
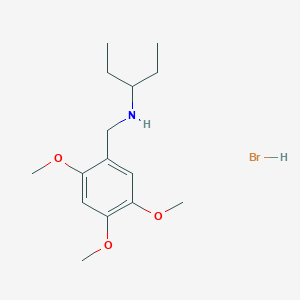
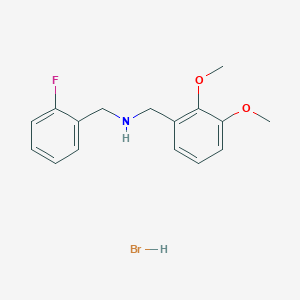
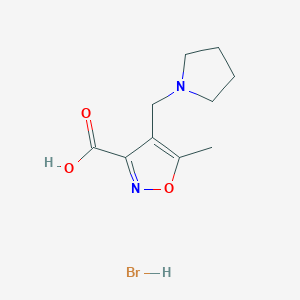
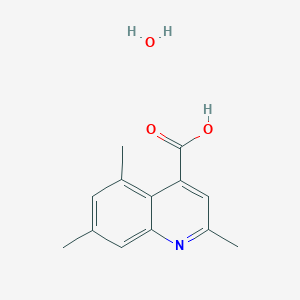
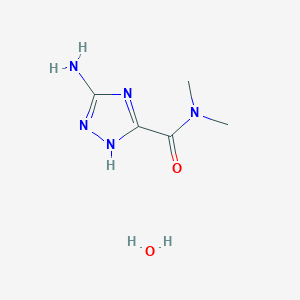
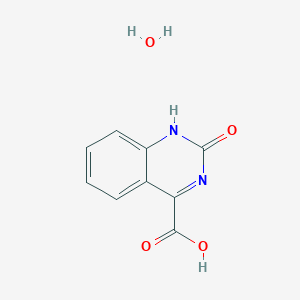
amine hydrobromide](/img/structure/B1652822.png)
amine hydrobromide](/img/structure/B1652823.png)
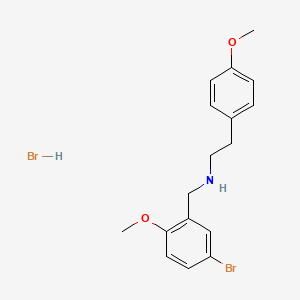
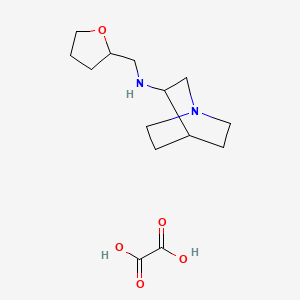
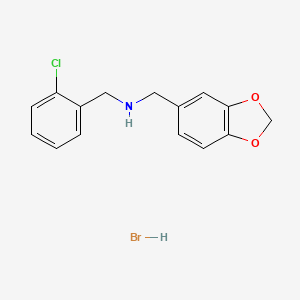
amine hydrobromide](/img/structure/B1652828.png)
